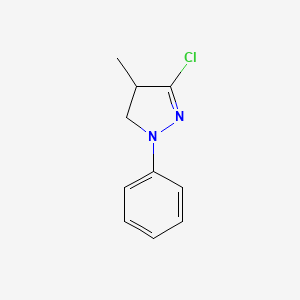

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-4-methyl-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOAZNWIWJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(N=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole and its derivatives has been extensively studied. Key applications include:

1. Anti-inflammatory Activity

- Several studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this compound were evaluated using carrageenan-induced paw edema models in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

2. Analgesic Properties

- The analgesic potential of pyrazole derivatives has also been investigated. In various assays, including the tail flick test, certain derivatives demonstrated effective pain relief comparable to traditional analgesics .

3. Antimicrobial Activity

- Studies have reported that this compound derivatives exhibit antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections .

4. Anticancer Activity

- Recent research has focused on the anticancer properties of pyrazole derivatives. Some compounds derived from this compound have shown notable activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among the tested compounds, several exhibited significant reduction in edema compared to the control group, highlighting their therapeutic potential .

Case Study 2: Analgesic Activity

A study by Bandgar et al. evaluated the analgesic activity of newly synthesized pyrazole derivatives through tail flick tests. The results indicated that certain compounds provided substantial pain relief at varying doses, suggesting their utility as effective analgesics in clinical settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Substituents: 4-Fluorophenyl at position 3, phenyl at position 3.

5-(4-Chlorophenyl)furan-2-yl Derivatives (e.g., Compound 4a)

- Substituents : Chlorophenyl-furan hybrid at position 4.

- Activity : Demonstrated antitubercular and antimicrobial effects via microdilution assays . The chloro group likely enhances electron-withdrawing effects, improving target binding.

3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole Substituents: Dual 4-chlorophenyl groups.

Comparison :

- The 4-methyl group could increase lipophilicity compared to bulkier substituents (e.g., furan or pyridine), affecting membrane permeability in biological systems .

Nonlinear Optical (NLO) Properties

Key Compounds:

3-(1,1-Dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole NLO Performance: High excitation/emission efficiency linked to nanocrystal size; used in ultrafast optics .

3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Comparison :

- The target compound’s single chloro group may reduce NLO efficiency compared to bis-chlorophenyl analogs but could balance solubility and optical activity.

Antimicrobial and Antitubercular Activity

Key Compounds:

5-(5-Chlorofuran-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole

Chalcone-derived 4,5-dihydro-1H-pyrazoles

Comparison :

- The target compound’s chloro and methyl groups may synergize to improve antimicrobial potency, as chloro substituents are common in bioactive molecules (e.g., chloramphenicol).

- Lack of nitro or dinitrophenyl groups (as in ) might reduce antioxidant activity but improve toxicity profiles .

Physicochemical Properties

| Compound Name | Substituents | Melting Point (°C) | Bioavailability Notes |

|---|---|---|---|

| 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole | Cl, CH3, Ph | Not reported | Likely moderate (phenyl group) |

| 5-(4-Chlorophenyl)furan-2-yl derivative (4a) | Cl, furan | 126–128 | Enhanced by furan moiety |

| Pyridine-containing analogs | Pyridine at position 3 | Not reported | High (pyridine increases solubility) |

Biological Activity

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 58469-36-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions. Industrial production can be scaled using continuous flow reactors to enhance yield and purity while minimizing human error.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | Data pending |

| 1-(2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | A549 (lung cancer) | 0.95 nM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 (cancer) | 3.25 mg/mL |

These findings suggest that the pyrazole scaffold is a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The compound may modulate the activity of certain enzymes and receptors critical in cancer progression and inflammatory responses. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited A549 cell proliferation with an IC50 value indicating potent activity.

- Breast Cancer Evaluation : Another investigation focused on MDA-MB-231 cells showed promising results for compounds featuring the pyrazole core structure in reducing cell viability.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) in DMF. Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (4–6 hours) . Alternatively, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA under reflux conditions (ethanol, 12–24 hours) offers a pathway to pyrazole intermediates, which can be hydrolyzed to carboxylic acid derivatives for further functionalization .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the dihydro-pyrazole ring conformation and substituent orientations, with torsion angles (e.g., C–N–N–C) critical for validating stereochemistry .

- NMR (¹H/¹³C) identifies proton environments, particularly the deshielded C4 methyl group (δ ~2.1 ppm) and aromatic protons (δ ~7.3–7.6 ppm) .

- DFT calculations (B3LYP/6-311++G(d,p)) compare experimental IR/Raman spectra with theoretical vibrational modes to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer : Discrepancies in bond angles or vibrational frequencies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT models. Use polarizable continuum models (PCM) for solvent corrections and compare solid-state experimental data (e.g., XRD) with periodic boundary condition (PBC) simulations .

Advanced Research Questions

Q. What strategies are recommended for enantioselective resolution of chiral dihydro-pyrazole derivatives?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) achieve exceptional enantioselectivity (α > 2.0) for C5-chiral pyrazolines. Mobile phase optimization (e.g., n-hexane/isopropanol ratios) and column temperature control (20–25°C) enhance resolution . Computational docking (AutoDock Vina) predicts enantiomer-CSP interactions by simulating hydrogen bonding and π-π stacking .

Q. How can quantum chemical calculations guide the design of novel pyrazole-based reactions?

- Methodological Answer : Reaction path search methods (e.g., GRRM or AFIR) identify transition states and intermediates. For example, DFT (M06-2X/cc-pVTZ) can model the Vilsmeier–Haack mechanism, revealing rate-determining steps (e.g., chlorination at C5). Microkinetic modeling integrates activation energies and pre-exponential factors to predict optimal conditions (e.g., POCl₃ excess at 90°C) .

Q. What experimental approaches mitigate stability issues during pyrazole synthesis under acidic/basic conditions?

- Methodological Answer :

- pH control : Avoid prolonged exposure to strong acids (pH < 2) to prevent ring-opening. Use buffered conditions (pH 5–7) for hydrolysis steps .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., oxidation of the dihydro ring) .

- In situ monitoring : ReactIR tracks intermediate stability, enabling real-time adjustments .

Q. How can AI-driven tools optimize reaction design and scale-up for pyrazole derivatives?

- Methodological Answer : COMSOL Multiphysics integrates AI for reactor simulations, optimizing heat/mass transfer in batch processes. For scale-up, Bayesian optimization narrows parameter spaces (e.g., solvent volume, stirring rate) using historical data . Autonomous labs with AI-controlled robotic systems enable high-throughput screening of catalysts (e.g., Pd/C vs. CuI) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.